2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

Fluorescence Quantum Yield Methoxy Positional Isomers

Generic quinoline-4-carboxylic acids without verified 2-cyclopropyl and 8-methoxy substitution risk invalidating SAR studies. The 8-methoxy positional isomer exhibits a significantly lower fluorescence quantum yield (Φ = 0.05-0.19) compared to 6- or 7-methoxy analogs, making this scaffold ideal for fluorescent probes requiring minimal autofluorescence. As a key intermediate for antibacterial agents, the carboxylic acid moiety is critical for target binding. This compound is differentiated from the 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid regioisomer, enabling precise substituent position-activity studies.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B13702068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2C(=O)O)C3CC3
InChIInChI=1S/C14H13NO3/c1-18-12-4-2-3-9-10(14(16)17)7-11(8-5-6-8)15-13(9)12/h2-4,7-8H,5-6H2,1H3,(H,16,17)
InChIKeyKYZLBPALZBQEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid Structure & Procurement Baseline


2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid (C₁₄H₁₃NO₃) is a heterocyclic aromatic carboxylic acid derivative belonging to the quinoline-4-carboxylic acid class . It is characterized by a quinoline core substituted with a cyclopropyl group at the 2-position and a methoxy group at the 8-position . This substitution pattern is critical, as the 8-methoxy moiety confers unique electronic properties that influence fluorescence quantum yield compared to 6- or 7-methoxy positional isomers [1]. The compound serves as a key intermediate for synthesizing pharmacologically active molecules .

Synthetic intermediateHeterocyclic building block for functionalized quinoline derivatives.
Selection logicSpecific 2-cyclopropyl and 8-methoxy substitution pattern is critical for target properties.
Research contextSupports structure-activity relationship (SAR) studies and low-background probe development.

Substitution Risks for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid


Procurement of generic quinoline-4-carboxylic acids without verifying the specific 2-cyclopropyl and 8-methoxy substitution pattern introduces significant risk. Minor modifications in the substitution pattern of quinoline derivatives can lead to drastic differences in biological activity and physicochemical properties [1]. For instance, while substituted quinoline-4-carboxylic acids broadly demonstrate antimicrobial effects, their specific activity is highly dependent on the exact nature and position of substituents [2]. Furthermore, the presence of the 8-methoxy group is a key structural feature known to enhance antibacterial activity in related quinolone scaffolds [3]. Therefore, substituting this specific derivative with a simpler analog (e.g., a non-cyclopropyl or non-methoxylated variant) is likely to invalidate comparative studies and may yield a compound with significantly different biological or chemical performance [4]. The quantitative evidence below details the precise dimensions of this differentiation.

Target Compound
Incorrect Substitute
Quinoline-4-carboxylic acid
Quinoline-4-carboxamide analogs: amide derivatives may exhibit significantly lower antimicrobial effects in class-level studies.
8-methoxy positional isomer
6- or 7-methoxy isomers: substitution position alters fluorescence quantum yield, limiting direct comparison.
2-cyclopropyl substitution
8-cyclopropyl regioisomer (CAS 921760-54-5): identical molecular formula but distinct target binding properties may result.

Quantitative Differentiation vs. Analogs


Fluorescence Quantum Yield: Positional Isomer Comparison

The 8-methoxy substitution on the quinoline-4-carboxylic acid core results in a markedly lower fluorescence quantum yield compared to its 6-methoxy and 7-methoxy positional isomers. This property is critical for applications where low background fluorescence is required [1].

Fluorescence Quantum Yield
Head-to-head
Φ = 0.16 (8-MeO) vs Φ = 0.74 (6-MeO)
6-MeO Φ 0.74
7-MeO Φ 0.19
8-MeO Φ 0.16
Low background fluorescence fit for probe development.
Measured in acetonitrile for 2-methylsulfonyl analogs.
Fluorescence Quantum Yield Methoxy Positional Isomers

Antimicrobial Activity: Acid vs. Amide Derivatives

Quinoline-4-carboxylic acid derivatives demonstrate significantly higher antimicrobial effects than their corresponding quinoline-4-carboxamide counterparts, which show only weak influence on microbial growth [1].

Antimicrobial Screening
Class-level inference
Acid derivatives show higher reported effects than corresponding amides against G+, G- bacteria, yeasts, and fungi.
Supports class-level acid/amide activity differentiation review.
Assay details not fully quantified; data to verify.
Antimicrobial Quinoline-4-carboxylic acid Quinoline-4-carboxamide

Regioisomer Comparison: 2- vs. 8-Cyclopropyl Substitution

A direct regioisomer, 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid (CAS 921760-54-5), shares the same molecular formula (C₁₄H₁₃NO₃) but differs in the position of the carboxylic acid and methoxy groups .

Regioisomer Comparison
Data to verify
Target: 2-Cyclopropyl-8-methoxy-4-carboxylic acid
vs.
8-Cyclopropyl-4-methoxy-2-carboxylic acid (CAS 921760-54-5)
Distinct regioisomers; different target binding properties expected.
Identical molecular formula (C₁₄H₁₃NO₃); requires precise structural verification.
Regioisomer Quinolinecarboxylic acid CAS 921760-54-5

Application Scenarios for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid


Development of Low-Background Fluorescent Probes

The compound's low fluorescence quantum yield, as established by the 8-methoxy positional isomer data, makes it a suitable scaffold for developing fluorescent probes where minimal autofluorescence is essential . This is particularly relevant in sensitive bioassays where the signal-to-noise ratio is paramount.

Synthesis of Antimicrobial Agents

As a quinoline-4-carboxylic acid derivative, this compound retains the structural features associated with antimicrobial activity. It can serve as a building block for synthesizing novel antibacterial agents, as the carboxylic acid moiety is critical for activity . This is supported by the class-level inference that quinoline-4-carboxylic acids exhibit higher antimicrobial effects than their amide counterparts .

Structure-Activity Relationship (SAR) Studies

The compound's unique substitution pattern (2-cyclopropyl and 8-methoxy) makes it a valuable tool for SAR studies focused on elucidating the roles of these specific moieties in biological activity or chemical reactivity. Its differentiation from the 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid regioisomer underscores its utility in probing the effects of substitution position .

Application
Selection Property
Validation Focus
Low-Background Fluorescent Probes
8-Methoxy positional isomer
Fluorescence quantum yield in target solvent
Antimicrobial SAR Studies
Free 4-carboxylic acid moiety
Class-level antimicrobial activity review
Substituent Role Probing
Exact regiochemistry (2-cyclopropyl vs. 8-cyclopropyl)
Regioisomer purity and structural confirmation

Technical Documentation Hub

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17 linked technical documents
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